
Vonafexor
Descripción general
Descripción
EYP001, también conocido como Vonafexor, es un agonista del receptor X de farnesoides (FXR) sintético, no esteroideo, no ácido biliar y altamente selectivo. FXR es un receptor nuclear que juega un papel crucial en la regulación del metabolismo de los ácidos biliares, los lípidos y la glucosa. EYP001 ha mostrado promesa en el tratamiento de la hepatitis B crónica (CHB) y la esteatohepatitis no alcohólica (NASH) debido a su capacidad para modular la actividad de FXR .
Métodos De Preparación
La síntesis de EYP001 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalización. Las rutas sintéticas exactas y las condiciones de reacción son propiedad de ENYO Pharma, la compañía que desarrolla EYP001. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran su alta selectividad y potencia como agonista de FXR .
Análisis De Reacciones Químicas
EYP001 experimenta diversas reacciones químicas, incluyendo:
Oxidación: EYP001 puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para producir formas reducidas, que pueden tener diferentes actividades biológicas.
Aplicaciones Científicas De Investigación
Clinical Trials and Findings
The LIVIFY trial , a Phase IIa study, evaluated the safety and efficacy of vonafexor in patients with suspected fibrotic NASH. The trial involved 120 participants randomized to receive either this compound or placebo over 12 weeks. Key findings include:
- Reduction in Liver Fat Content : Patients receiving this compound demonstrated significant reductions in liver fat content (LFC) compared to placebo. The VONA-100QD group showed a mean reduction of 6.3%, while the VONA-200QD group had a 5.4% reduction, against a 2.3% reduction in the placebo group .
- Improvement in Liver Enzymes : Notable decreases in liver enzymes were observed, indicating reduced liver injury .
- Weight Loss : Participants also experienced weight loss, contributing to overall metabolic improvements .
- Renal Function Improvement : Importantly, this compound treatment led to improvements in kidney function parameters, with 76% of patients showing enhanced estimated glomerular filtration rate (eGFR) .
Safety Profile
This compound was generally well-tolerated, with mild to moderate pruritus reported in some patients. The increase in low-density lipoprotein cholesterol observed was manageable .
Chronic Hepatitis B
This compound is also being investigated for its efficacy in treating chronic hepatitis B virus infection. While specific trial results are not extensively detailed in the current literature, its mechanism as an FXR agonist suggests potential benefits in managing liver inflammation associated with hepatitis B .
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits significant therapeutic effects on kidney morphology and function in animal models of CKD. These studies suggest that this compound can effectively reduce renal interstitial fibrosis and inflammation after just three weeks of treatment .
Clinical Trials
In addition to its application for NASH, this compound is being studied for its effects on Alport syndrome—a genetic condition that leads to progressive kidney disease. A Phase II clinical trial is currently underway to assess the safety and efficacy of this compound in preserving kidney function and reversing damage in affected patients .
Summary of Findings
Application | Efficacy | Safety Profile | Clinical Status |
---|---|---|---|
Non-Alcoholic Steatohepatitis | Significant reduction in liver fat and enzymes; weight loss; improved renal function | Generally well-tolerated; mild pruritus | Phase IIa LIVIFY trial completed |
Chronic Kidney Disease | Positive effects on kidney morphology; reduced fibrosis | Not extensively documented yet | Ongoing studies for Alport syndrome |
Mecanismo De Acción
EYP001 ejerce sus efectos actuando como un agonista del receptor X de farnesoides (FXR). FXR es un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de los ácidos biliares, los lípidos y la glucosa. Al activar FXR, EYP001 modula estas vías metabólicas, lo que lleva a una mejor función hepática y una reducción del contenido de grasa hepática. En el contexto de la CHB, EYP001 interfiere con la replicación del virus de la hepatitis B (VHB) al afectar la actividad transcripcional del ADN circular cerrado covalentemente (cccDNA), un intermedio clave de la replicación viral .
Comparación Con Compuestos Similares
EYP001 se compara con otros agonistas de FXR como el ácido obeticolíco (OCA), el tropifexor y el cilofexor. A diferencia de EYP001, el ácido obeticolíco es un derivado del ácido biliar, mientras que EYP001 es un compuesto no ácido biliar. Esta distinción contribuye a las propiedades farmacocinéticas únicas de EYP001, incluida su distribución hepática preferencial y su compromiso sostenido con el objetivo. Además, EYP001 ha mostrado un perfil de seguridad favorable y una potente eficacia en estudios clínicos, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades hepáticas .
Referencias
Actividad Biológica
Vonafexor (EYP001) is a novel, non-steroidal farnesoid X receptor (FXR) agonist, developed primarily for the treatment of non-alcoholic steatohepatitis (NASH) and related metabolic disorders. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies and trials.
This compound selectively activates FXR, a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism. The activation of FXR leads to several metabolic effects:
- Bile Acid Regulation : FXR activation suppresses bile acid synthesis and promotes their excretion, which helps in reducing toxic bile acid accumulation in the liver .
- Lipid Metabolism : It inhibits hepatic lipogenesis and promotes fatty acid oxidation, thus reducing triglyceride levels and improving cholesterol profiles .
- Glucose Homeostasis : FXR activation enhances insulin sensitivity and reduces gluconeogenesis, contributing to better glucose control .
Clinical Efficacy
The LIVIFY trial , a pivotal Phase IIa study, assessed the efficacy of this compound in patients with suspected fibrotic NASH. The trial was structured in two parts:
- Part A : Focused on safety and pharmacokinetics with 24 patients.
- Part B : Enrolled 96 patients to evaluate efficacy.
Key Findings from the LIVIFY Trial
- Reduction in Liver Fat Content (LFC) : Patients receiving this compound showed significant reductions in LFC compared to placebo:
- Weight Loss and Liver Enzyme Improvement : Participants also experienced reductions in body weight and liver enzymes (ALT and AST), indicating improved liver function.
- Renal Function : Improvements in creatinine-based glomerular filtration rate were noted, suggesting potential renal benefits alongside hepatic effects .
- Safety Profile : this compound was generally well-tolerated; however, mild to moderate pruritus was reported in some participants .
Preclinical Studies
Preclinical studies have demonstrated this compound's efficacy in various models:
- Alport Syndrome : In a mouse model of Alport syndrome, this compound significantly improved kidney morphology and function .
- Chronic Kidney Disease (CKD) : Studies indicated that this compound positively affected kidney biology, showing improvements in renal interstitial fibrosis and inflammation compared to standard treatments like Losartan .
Comparative Efficacy Table
Study/Trial | Condition | Dosage | Primary Outcome | Results |
---|---|---|---|---|
LIVIFY Trial | NASH | VONA-100QD | Reduction in LFC | -6.3% vs placebo (-2.3%) |
LIVIFY Trial | NASH | VONA-200QD | Reduction in LFC | -5.4% vs placebo (-2.3%) |
ALPESTRIA-1 | Alport Syndrome | TBD | Kidney function | Significant improvement |
CKD Studies | CKD | TBD | Renal morphology | Strong curative effect |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Vonafexor as an FXR agonist, and how does this influence its therapeutic effects in chronic kidney disease (CKD) and viral hepatitis?
this compound activates the nuclear receptor NR1H4 (FXR), which regulates bile acid homeostasis, metabolic pathways, and anti-fibrotic responses. In CKD models, FXR activation reduces renal inflammation, interstitial fibrosis, and glomerulosclerosis by suppressing pro-fibrotic cytokines and immune cell infiltration . In hepatitis B virus (HBV) studies, FXR agonism inhibits viral transcription by targeting HBV enhancer II/core promoter sequences, leading to reduced HBsAg levels . Methodologically, researchers should validate FXR activation via RT-PCR for downstream targets (e.g., OSTα/β) and RNA sequencing to identify pathway modulation .
Q. Which experimental models are most robust for evaluating this compound’s efficacy in renal and hepatic pathologies?
Key preclinical models include:
- 75% nephrectomy (Nx) mice : Evaluates CKD progression via renal injury markers (e.g., tubular dilation, fibrosis) over 8 weeks of treatment .
- Col4a3−/− mice (Alport syndrome model) : Tests genetic CKD progression, with treatment initiated at 5 weeks postpartum .
- Primary human hepatocytes (PHH) : Used in HBV studies to assess viral replication inhibition and HBsAg reduction . These models require histopathological scoring (e.g., PAS staining for fibrosis) and longitudinal biomarker tracking (e.g., eGFR, serum creatinine) .
Q. What are the primary clinical outcomes associated with this compound in recent trials, and how do they compare to standard therapies?
In the LIVIFY Phase II trial, this compound improved eGFR in NASH patients with mild-to-moderate CKD, outperforming losartan in reducing interstitial fibrosis . For HBV, a Phase IIa trial demonstrated a 0.1 log IU/mL HBsAg reduction after 29 days of monotherapy and a synergistic 1.0 log IU/mL reduction when combined with peg-IFNα . Researchers should design trials with stratified cohorts (e.g., by baseline eGFR or viral load) and use ANCOVA to adjust for confounding variables like weight loss .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in reducing HBV markers (e.g., HBsAg vs. other viral antigens)?
While this compound reduced HBsAg in PHH models, its impact on HBV DNA and cccDNA remains unclear . To address this, researchers should:
- Perform longitudinal RNA-seq to track transcriptional silencing of integrated vs. cccDNA-derived HBV genomes.
- Use droplet digital PCR (ddPCR) to quantify cccDNA persistence in treated hepatocytes .
- Compare results with other FXR agonists (e.g., OCA) to isolate class-specific effects .
Q. What experimental designs are optimal for testing this compound in combination therapies (e.g., with peg-IFNα or antiviral agents)?
Synergy studies require factorial design (e.g., 2x2 matrix of this compound ± peg-IFNα) with endpoints like HBsAg kinetics and viral rebound post-treatment . In CKD, co-administration with RAS inhibitors (e.g., losartan) should be tested using blinded histopathological analysis to differentiate additive vs. independent effects . Power calculations must account for effect size variability in combination arms.
Q. How do researchers select biomarkers to distinguish this compound’s metabolic vs. anti-fibrotic effects across diseases?
- Metabolic pathways : Measure serum bile acids, FGF19, and lipid profiles via LC-MS .
- Anti-fibrotic effects : Quantify collagen deposition (e.g., Sirius Red staining) and α-SMA+ myofibroblasts in tissue biopsies .
- Renal/viral endpoints : Track eGFR, urinary albumin-to-creatinine ratio (uACR), and HBsAg titers . Multi-omics integration (e.g., transcriptomics + metabolomics) can identify cross-disease mechanistic overlaps .
Q. What methodologies address dose-dependent efficacy and toxicity in this compound studies?
- Preclinical : Conduct dose-ranging studies in Nx mice (e.g., 10–100 mg/kg/day) with pharmacokinetic (PK) profiling to correlate plasma levels with renal NR1H4 activation .
- Clinical : Use adaptive Phase I/II trials to escalate doses (e.g., 200–500 mg QD) while monitoring liver enzymes and creatinine clearance .
- Toxicology : Perform mitochondrial toxicity assays in hepatocytes to mitigate risks of FXR agonist-induced steatosis .
Q. How can researchers differentiate this compound’s transcriptional vs. non-transcriptional mechanisms in disease models?
- Transcriptional inhibition : Chromatin immunoprecipitation (ChIP) to assess FXR binding to HBV enhancer regions .
- Non-transcriptional effects : Knockout models (e.g., FXR−/− mice) to isolate ligand-dependent vs. -independent pathways in fibrosis regression .
Q. What experimental evidence supports this compound’s role in fibrosis regression vs. prevention?
In Nx mice, this compound reduced established fibrosis by 40% after 8 weeks, suggesting regression. To confirm, researchers should use lineage-tracing models (e.g., α-SMA-CreERT2) to track myofibroblast apoptosis and ECM degradation . In contrast, prophylactic dosing in Alport mice prevented fibrosis, highlighting context-dependent mechanisms .
Q. How do interspecies differences in FXR signaling impact translational validity of preclinical data?
Murine FXR has 85% homology to human FXR but exhibits divergent ligand binding. Researchers should:
Propiedades
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 | |
Record name | Vonafexor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONAFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.